(Prolyl-hydroxylprolyl-glycine)10
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Overview
Description
(Prolyl-hydroxylprolyl-glycine)10 is a synthetic peptide composed of repeating units of proline, hydroxyproline, and glycine. This compound is significant in the field of biochemistry and molecular biology due to its role in collagen synthesis. Collagen is a primary structural protein in various connective tissues in the body, and this compound mimics the repeating tripeptide sequence found in collagen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prolyl-hydroxylprolyl-glycine)10 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Prolyl-hydroxylprolyl-glycine)10 can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residues can be oxidized to form keto derivatives.
Reduction: Reduction reactions can target the peptide bonds, although these are less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or periodate (IO4-) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various reagents, including alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can yield keto derivatives, while substitution reactions can introduce new functional groups, altering the peptide’s properties.
Scientific Research Applications
(Prolyl-hydroxylprolyl-glycine)10 has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and structure.
Biology: The compound is crucial in studying collagen formation and its role in connective tissues.
Medicine: Research on this compound contributes to understanding diseases related to collagen deficiencies, such as osteogenesis imperfecta.
Industry: The peptide is used in the development of biomaterials and tissue engineering.
Mechanism of Action
The mechanism of action of (Prolyl-hydroxylprolyl-glycine)10 involves its role in collagen synthesis. The peptide mimics the natural tripeptide sequence found in collagen, promoting the formation of stable triple helices. This process is essential for the structural integrity of connective tissues. The molecular targets include enzymes involved in collagen synthesis, such as prolyl hydroxylase, which hydroxylates proline residues to form hydroxyproline.
Comparison with Similar Compounds
Similar Compounds
(Prolyl-glycine)10: Lacks the hydroxyl group on proline, affecting its stability and function.
(Hydroxyprolyl-glycine)10: Contains hydroxyproline but lacks proline, altering its structural properties.
(Prolyl-hydroxyprolyl-alanine)10: Substitutes glycine with alanine, impacting its flexibility and function.
Uniqueness
(Prolyl-hydroxylprolyl-glycine)10 is unique due to its precise mimicry of the collagen tripeptide sequence. This specificity makes it an invaluable tool for studying collagen synthesis and related biological processes. Its ability to form stable triple helices distinguishes it from other similar compounds, making it particularly useful in research and industrial applications.
Properties
IUPAC Name |
2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H172N30O41/c151-61-31-81(141(51-61)111(182)71-11-1-21-121-71)101(172)122-41-91(161)132-22-2-12-72(132)112(183)142-52-62(152)32-82(142)102(173)123-42-92(162)133-23-3-13-73(133)113(184)143-53-63(153)33-83(143)103(174)124-43-93(163)134-24-4-14-74(134)114(185)144-54-64(154)34-84(144)104(175)125-44-94(164)135-25-5-15-75(135)115(186)145-55-65(155)35-85(145)105(176)126-45-95(165)136-26-6-16-76(136)116(187)146-56-66(156)36-86(146)106(177)127-46-96(166)137-27-7-17-77(137)117(188)147-57-67(157)37-87(147)107(178)128-47-97(167)138-28-8-18-78(138)118(189)148-58-68(158)38-88(148)108(179)129-48-98(168)139-29-9-19-79(139)119(190)149-59-69(159)39-89(149)109(180)130-49-99(169)140-30-10-20-80(140)120(191)150-60-70(160)40-90(150)110(181)131-50-100(170)171/h61-90,121,151-160H,1-60H2,(H,122,172)(H,123,173)(H,124,174)(H,125,175)(H,126,176)(H,127,177)(H,128,178)(H,129,179)(H,130,180)(H,131,181)(H,170,171)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXSIQTILQTNQ-SCWOKBSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(CC2C(=O)NCC(=O)N3CCCC3C(=O)N4CC(CC4C(=O)NCC(=O)N5CCCC5C(=O)N6CC(CC6C(=O)NCC(=O)N7CCCC7C(=O)N8CC(CC8C(=O)NCC(=O)N9CCCC9C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8C[C@H](CN8C(=O)[C@@H]9CCCN9C(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)C1CCCN1)O)O)O)O)O)O)C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H172N30O41 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2690.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40350-90-1 |
Source
|
Record name | (Prolyl-hydroxylprolyl-glycine)10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040350901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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